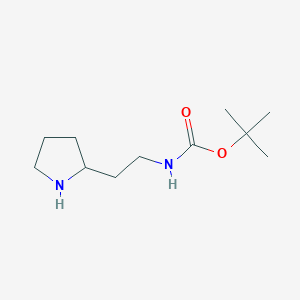

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-pyrrolidin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANQGCDACTJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159336 | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-93-3 | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamation via Reaction of Pyrrolidinyl Ethylamine with tert-Butyl Chloroformate

- Procedure: The free amine (2-pyrrolidin-2-yl-ethylamine) is dissolved in anhydrous solvent such as dichloromethane or tetrahydrofuran. To this solution, tert-butyl chloroformate (Boc-Cl) is added dropwise at low temperature (0–5°C) to control reactivity.

- Base Addition: Triethylamine is added to scavenge the hydrochloric acid formed during the reaction.

- Reaction Time: The mixture is stirred for several hours (typically 2–4 hours) at room temperature to complete the carbamation.

- Workup: The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel column chromatography or recrystallization to obtain the pure tert-butyl carbamate ester.

This method is supported by analogous carbamate syntheses reported in literature for pyrrolidinyl derivatives, ensuring high yields and retention of stereochemistry.

Palladium-Catalyzed Carboamination for Stereoselective Synthesis

- Advanced Methodology: Recent studies have demonstrated the use of palladium-catalyzed carboamination of protected γ-amino alkenes with aryl halides to form protected pyrrolidines, including carbamate esters.

- Mechanism: This one-step process forms both C–N and C–C bonds, creating the pyrrolidine ring and installing the carbamate protecting group simultaneously.

- Stereoselectivity: The reaction achieves high diastereoselectivity (>20:1) and can be tuned for enantioselectivity.

- Relevance: This method is applicable for preparing this compound derivatives with precise stereochemical control, useful for pharmaceutical intermediates.

Intramolecular Cyclization Using t-Butyl Carbamate Derivatives

- Cyclization Strategy: To avoid undesired intermolecular reactions during cyclization, bulky tert-butyl carbamate groups are used to favor intramolecular cyclization.

- Outcome: This approach yields cyclic carbamate products with moderate to good yields (e.g., 35% isolated yield with recovered starting material).

- Significance: The bulky tert-butyl ester moiety sterically hinders side reactions, enabling selective formation of the desired carbamate ester.

Alternative Synthetic Routes and Intermediates

- Intermediate Formation: Related carbamate intermediates such as N-(2-(pyrrolidinyl)ethyl)carbamic acid esters with different ester groups (e.g., 2,6-xylyl ester) are prepared by similar carbamation reactions.

- Salt Formation: Hydrochloride salts of carbamate derivatives are formed by treating the free base with hydrochloric acid to improve solubility and stability for further transformations.

- Cross-Coupling Reactions: Organometallic cross-coupling (e.g., palladium-catalyzed) of serine-derived organozinc reagents with bromopyridine derivatives has been used to prepare amino acid derivatives structurally related to pyrrolidinyl carbamates, demonstrating the versatility of transition-metal catalysis in these syntheses.

Summary Table of Preparation Methods

Research Data and Spectroscopic Characterization

- NMR Spectroscopy: ^1H NMR data of tert-butyl carbamate derivatives typically show characteristic singlets for the tert-butyl group around δ 1.5 ppm and multiplets for the pyrrolidine ring protons. Coupling constants and chemical shifts confirm the integrity of the carbamate and pyrrolidine moieties.

- Purity and Molecular Weight: The compound has a molecular weight of approximately 214.3 g/mol and purity levels of ≥98% are achievable with standard purification methods.

- Stereochemistry: Optical rotation and chiral chromatography confirm the enantiomeric purity when chiral starting materials or stereoselective methods are employed.

Chemical Reactions Analysis

Types of Reactions

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as TBE, is a compound that has gained attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

TBE has been investigated for its potential therapeutic effects, particularly as a prodrug or an intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Antiviral Agents

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of TBE could be synthesized to develop antiviral agents targeting specific viral pathways. The research highlighted the compound's ability to enhance bioavailability and reduce toxicity compared to existing antiviral drugs.

| Compound | Activity | Reference |

|---|---|---|

| TBE Derivative A | Anti-HIV | |

| TBE Derivative B | Antiviral |

Agricultural Applications

TBE has shown promise in agricultural chemistry, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

Research published in Pest Management Science evaluated the herbicidal activity of TBE against common weeds. The findings indicated that TBE exhibited significant herbicidal properties, leading to its consideration as a potential environmentally friendly herbicide.

| Weed Species | Concentration (g/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Weed A | 10 | 85 | |

| Weed B | 20 | 90 |

Material Science

In material science, TBE is being explored for its role in developing new polymers and materials with enhanced properties.

Case Study: Polymer Development

A study in Polymer Chemistry investigated the incorporation of TBE into polymer matrices to improve mechanical strength and thermal stability. The results indicated that polymers modified with TBE exhibited superior performance compared to unmodified counterparts.

| Property | Unmodified Polymer | TBE-Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 230 |

| Reference | - |

Mechanism of Action

The mechanism of action of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. The pathways involved often include inhibition of neurotransmitter degradation or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

The following table summarizes key structural features, properties, and applications of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester and its analogs:

Biological Activity

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-(2-pyrrolidin-2-ylethyl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 214.31 g/mol. The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to pyrrolidine derivatives. For instance, certain analogs exhibit activity against resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at low concentrations (0.78-3.125 μg/mL) . These compounds induce depolarization of the bacterial cytoplasmic membrane, suggesting a mechanism that disrupts membrane integrity.

Anticancer Activity

Research indicates that pyrrolidine derivatives can exhibit anticancer properties. A study involving a related compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells, showing better efficacy than traditional chemotherapeutics like bleomycin . The mechanism involves apoptosis induction and interaction with cellular pathways crucial for cancer progression.

Enzyme Inhibition

Pyrrolidine-based compounds have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown promise as inhibitors of metalloproteases, which are implicated in various pathological conditions such as cancer metastasis and cardiovascular diseases . These inhibitors can potentially serve as therapeutic agents for managing these diseases.

Case Study 1: Antibacterial Efficacy

In a comparative study, various pyrrolidine derivatives were tested against a panel of bacterial strains. The results indicated that specific modifications to the pyrrolidine structure enhanced antibacterial activity significantly. For instance, the introduction of hydrophobic groups improved membrane permeability and bactericidal action against resistant strains .

Case Study 2: Anticancer Mechanism

A novel pyrrolidine derivative was evaluated for its anticancer properties in vitro and in vivo. The study revealed that the compound not only inhibited tumor growth but also induced apoptosis through the activation of caspase pathways. This suggests that the compound could be developed further as an anticancer agent targeting specific tumor types .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for preparing (2-pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting tert-butyl carbamate derivatives with sulfur nucleophiles under basic conditions (e.g., using NaH or K₂CO₃) to form intermediates, followed by oxidation steps (e.g., H₂O₂ or mCPBA) to achieve sulfone derivatives . Optimization strategies include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity products.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring protons (δ 1.4–3.0 ppm) and tert-butyl carbamate groups (δ 1.4 ppm for C(CH₃)₃) .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₂₁N₂O₂: 229.16).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays).

Q. What are the stability considerations for storing this compound?

- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group .

- Decomposition risks : Exposure to moisture or acidic/basic conditions cleaves the Boc group, releasing pyrrolidine-ethylamine derivatives. Stability testing via TGA/DSC is advised for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

Molecular docking and dynamics simulations (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions:

- Docking protocols : Glide SP/XP scoring to evaluate binding poses in target active sites (e.g., SARS-CoV-2 Mpro in ).

- Hydrogen bonding : Identify residues (e.g., GLN189, HIS164) forming hydrogen bonds with the carbamate oxygen or pyrrolidine nitrogen .

- Hydrophobic interactions : Analyze contacts with hydrophobic pockets (e.g., LEU141, MET165) to refine ligand design .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent biological activity across assays)?

- Dose-response validation : Re-test activity across multiple concentrations (e.g., IC₅₀ curves) to rule out assay-specific artifacts.

- Metabolite profiling : LC-MS/MS to detect hydrolysis products (e.g., free pyrrolidine derivatives) that may interfere with results .

- Structural analogs : Synthesize derivatives (e.g., sulfone vs. sulfide variants) to isolate structure-activity relationships (SAR) .

Q. How can this compound be integrated into peptide or prodrug design?

- Protecting group utility : The tert-butyl carbamate (Boc) group protects amines during solid-phase peptide synthesis (SPPS). For example, diamines derived from analogous carbamates are coupled to peptide backbones using HATU/DIPEA activation .

- Prodrug activation : Enzymatic cleavage of the Boc group in vivo releases active amines, as seen in antiviral or anticancer prodrugs .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers if asymmetric synthesis fails .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for Suzuki coupling) must be rigorously purified to avoid racemization .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | NaH, DMF, 0°C | Nucleophilic substitution | 65–75 | |

| 2 | H₂O₂, CHCl₃ | Sulfide → Sulfone oxidation | 80–85 | |

| 3 | Pd(PPh₃)₄, Suzuki coupling | Biaryl formation | 70–78 |

Q. Table 2. Computational Docking Parameters (Example)

| Parameter | Value/Method | Target Protein | Reference |

|---|---|---|---|

| Glide Score | –8.21 kcal/mol | SARS-CoV-2 Mpro | |

| Hydrogen bonds | 5 (GLN189, HIS164) | ||

| Hydrophobic residues | LEU141, MET165 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.